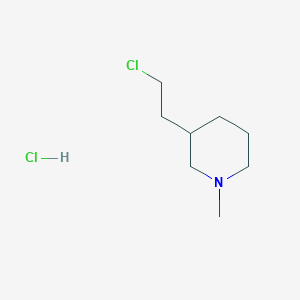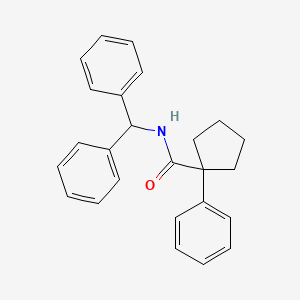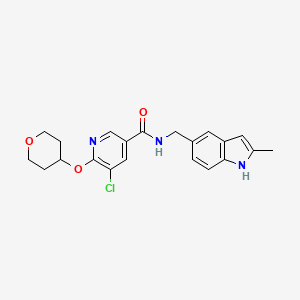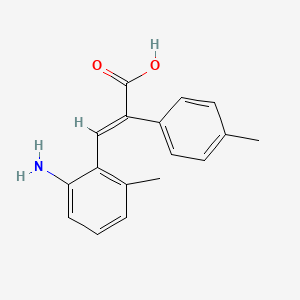
3-(2-Chloroethyl)-1-methylpiperidine;hydrochloride
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Compounds like “3-(2-Chloroethyl)-1-methylpiperidine;hydrochloride” belong to a class of chemicals known as alkylating agents . These compounds are often used in the production of various industrial chemicals and pharmaceuticals .
Molecular Structure Analysis
The molecular structure of a compound like “3-(2-Chloroethyl)-1-methylpiperidine;hydrochloride” would likely include a piperidine ring (a six-membered ring with one nitrogen atom), a methyl group attached to the nitrogen atom, and a 2-chloroethyl group attached to one of the carbon atoms in the ring .Chemical Reactions Analysis
Alkylating agents, such as “3-(2-Chloroethyl)-1-methylpiperidine;hydrochloride”, are reactive compounds that can form covalent bonds with other molecules . They are often used in chemical reactions to introduce alkyl groups into other compounds .Physical And Chemical Properties Analysis
The physical and chemical properties of a compound like “3-(2-Chloroethyl)-1-methylpiperidine;hydrochloride” would depend on its specific structure. Alkylating agents are typically stable compounds that are reactive towards nucleophiles .Applications De Recherche Scientifique
Chemical Synthesis and Purification
One area of application involves the synthesis and purification of chemical compounds for use in pharmaceuticals and pesticides. For instance, Su Li (2005) explored methods to separate and purify photochlorinated products of 3-methylpyridine, an intermediate in the manufacturing of various medicines and pesticides. This research emphasizes the importance of chemical intermediates in developing and producing complex chemical entities, suggesting similar applications for 3-(2-Chloroethyl)-1-methylpiperidine hydrochloride in synthesizing and purifying chemical products with high purity levels (Su Li, 2005).
Molecular Structure Analysis
Another application is in the field of crystallography and molecular structure analysis. Z. Dega-Szafran et al. (2006) investigated the cocrystals of bis(4-hydroxy-1-methylpiperidine betaine) hydrochloride, highlighting the detailed analysis of molecular structures through X-ray diffraction. This type of research provides valuable insights into the molecular and crystal structure of chemical compounds, which is crucial for understanding their chemical behavior and properties (Z. Dega-Szafran et al., 2006).
Catalysis and Reaction Mechanisms
Research on the role of catalysts in chemical reactions represents another potential application. For example, M. Egorova and R. Prins (2006) studied how 2-Methylpyridine and 2-methylpiperidine influenced the hydrogenation pathway in hydrodesulfurization processes. This research underscores the significance of understanding how various compounds can affect catalytic reactions, which is essential for developing more efficient and selective catalytic processes (M. Egorova & R. Prins, 2006).
Analytical Chemistry
In the realm of analytical chemistry, compounds similar to 3-(2-Chloroethyl)-1-methylpiperidine hydrochloride are used in developing analytical methods. Liyu Yang et al. (2004) developed a liquid chromatography-tandem mass spectrometric method for determining SCH 211803 in plasma, showcasing the utility of chemical compounds in enhancing analytical techniques for biological and chemical research (Liyu Yang et al., 2004).
Environmental Science
Finally, the study of chlorinated hydrocarbons' recovery from aqueous solutions by Y. Seo and H. Lee (2001) illustrates the environmental applications of chemical compounds. This research on a hydrate-based recovery process for chlorinated hydrocarbons indicates potential environmental applications for 3-(2-Chloroethyl)-1-methylpiperidine hydrochloride in removing pollutants from water, contributing to environmental protection and sustainability (Y. Seo & H. Lee, 2001).
Mécanisme D'action
While the specific mechanism of action for “3-(2-Chloroethyl)-1-methylpiperidine;hydrochloride” is not known, alkylating agents in general work by transferring an alkyl group to another molecule. In the context of pharmaceuticals, this can interfere with the function of biological molecules and can have therapeutic effects .
Safety and Hazards
Propriétés
IUPAC Name |
3-(2-chloroethyl)-1-methylpiperidine;hydrochloride |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.01.04) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H16ClN.ClH/c1-10-6-2-3-8(7-10)4-5-9;/h8H,2-7H2,1H3;1H |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.01.04) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KTYNOMWGLDNNSF-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.01.04) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1CCCC(C1)CCCl.Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.01.04) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H17Cl2N |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.01.04) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
198.13 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-(2-Chloroethyl)-1-methylpiperidine;hydrochloride | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![1-methyl-5-{[(4-oxo-3,4-dihydro-1-phthalazinyl)methyl]amino}-1H-pyrazole-4-carbonitrile](/img/structure/B2720800.png)
![3-[4-(5-Bromopyrimidin-2-yl)piperazin-1-yl]-6-pyridin-3-ylpyridazine](/img/structure/B2720801.png)

![2-(3-Chlorophenyl)-5-methyl-7-(2,4,5-trimethoxyphenyl)-4,7-dihydro-[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxamide](/img/structure/B2720805.png)


![1-[(4-chlorophenyl)methyl]-N-(4-fluoro-3-nitrophenyl)-6-oxopyridine-3-carboxamide](/img/structure/B2720809.png)
![N-(3-cyano-6-isopropyl-4,5,6,7-tetrahydrothieno[2,3-c]pyridin-2-yl)-3-(phenylsulfonyl)propanamide hydrochloride](/img/structure/B2720811.png)
![8-[(2-Ethylpiperidin-1-yl)methyl]-1,3-dimethyl-7-phenacylpurine-2,6-dione](/img/structure/B2720813.png)

![8'-chloro-1-(3,4-dimethoxybenzoyl)-1'H-spiro[piperidine-4,2'-quinazolin]-4'(3'H)-one](/img/structure/B2720815.png)

![Triazolo[1,5-a]pyridine-3-carboxylic acid](/img/structure/B2720820.png)
![3-(3-(4-(4-chlorophenyl)piperazin-1-yl)-3-oxopropyl)-3H-pyrimido[5,4-b]indol-4(5H)-one](/img/structure/B2720821.png)